Welcome to the BenchChem Online Store!
molecular formula C7H8O3 B8785688 6-ethyl-4-hydroxy-2H-pyran-2-one CAS No. 36795-97-8

6-ethyl-4-hydroxy-2H-pyran-2-one

Cat. No. B8785688
M. Wt: 140.14 g/mol
InChI Key: IETIERQJAXZVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04745116

Procedure details

A solution of 3-propionyl-4-hydroxy-5-carboxy-6-ethyl-2-pyrone (7 gm) in concentrated sulphuric acid (14 ml) and water (2 ml) was heated in an oil bath set at 120° C. for 2 hours. The solution was cooled and then poured into ice. The insoluble solid was filtered. The filtrate was extracted with ethyl acetate (3×100 ml). The combined organic layer was dried over magnesium sulphate and evaporated to give a dirty brown solid. The combined solid from the filtration and the extraction was purified by flash column chromatography (Whatman LPS-II silica gel, elution gradient: 40 to 80% ethyl acetate:pet. ether 30-60) to give 4-hydroxy-6-ethyl-2-pyrone, which was further purified by recrystallization from ether. (Yield: 2.7 gm), m.p. 106°-108° C.
Name
3-propionyl-4-hydroxy-5-carboxy-6-ethyl-2-pyrone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:5]1[C:6](=[O:17])[O:7][C:8]([CH2:15][CH3:16])=[C:9](C(O)=O)[C:10]=1[OH:11])(=O)CC>S(=O)(=O)(O)O.O>[OH:11][C:10]1[CH:9]=[C:8]([CH2:15][CH3:16])[O:7][C:6](=[O:17])[CH:5]=1

Inputs

Step One
Name
3-propionyl-4-hydroxy-5-carboxy-6-ethyl-2-pyrone
Quantity
7 g
Type
reactant
Smiles
C(CC)(=O)C=1C(OC(=C(C1O)C(=O)O)CC)=O
Name
Quantity
14 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a dirty brown solid
FILTRATION
Type
FILTRATION
Details
The combined solid from the filtration
EXTRACTION
Type
EXTRACTION
Details
the extraction
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (Whatman LPS-II silica gel, elution gradient: 40 to 80% ethyl acetate:pet. ether 30-60)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC(OC(=C1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.